molecular formula C29H27F2N5O5S2 B609666 NSC781406

NSC781406

Cat. No.: B609666
M. Wt: 627.7 g/mol
InChI Key: BBRINJUWZRLWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

NSC781406 primarily targets the PI3K and mTOR signaling pathways . These pathways are crucial in regulating cell growth, proliferation, and survival. They are often abnormally activated in various types of cancers, including pancreatic cancer .

Mode of Action

This compound acts as a highly potent inhibitor of PI3K and mTOR, with an IC50 of 2 nM for PI3Kα . It inhibits the activation of these pathways, thereby disrupting the downstream processes that they regulate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is related to tumor cell metabolism and is known to maintain a high degree of glycolysis in cancer cells, even under aerobic conditions . By inhibiting this pathway, this compound can disrupt the metabolic processes of cancer cells, affecting their growth and proliferation .

Result of Action

The inhibition of the PI3K and mTOR pathways by this compound results in a significant reduction in the proliferation of various cancer cells . In xenograft models, treatment with this compound resulted in statistically significant antitumor activity, with a mean reduction in relative tumor volume ratio of 52% .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In one study, it was found that the compound G1 could antagonize the lipid peroxidation caused by this compound in A549 and H1299 cells . This suggests that the cellular environment and the presence of other compounds can influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

NSC781406 plays a significant role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. It has an IC50 value of 2 nM for PI3Kα, 2.7 nM for PI3Kγ, 9.4 nM for PI3Kβ, 14 nM for PI3Kδ, and 5.4 nM for mTOR . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. The inhibition of these enzymes disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

Cellular Effects

This compound exerts cytotoxic effects on various types of cancer cells, including pancreatic cancer cells. It inhibits cell proliferation by disrupting the mTOR signaling pathway, which is essential for tumor glucose metabolism . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K/AKT/mTOR pathway . The inhibition of this pathway leads to reduced glycolysis and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of PI3K and mTOR enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates reasonable stability in liver microsomes, indicating that it is not rapidly degraded . Long-term studies have shown that this compound maintains its inhibitory effects on the PI3K/AKT/mTOR pathway, leading to sustained cytotoxic effects on cancer cells . The stability and degradation of this compound in different biological environments may vary .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 30 mg/kg, this compound exhibits significant antitumor activity, reducing the relative tumor volume ratio by 52% . Higher dosages may lead to increased cytotoxic effects, but they may also cause adverse effects and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway. It interacts with enzymes such as PI3K and mTOR, which play critical roles in cellular metabolism and energy production . By inhibiting these enzymes, this compound disrupts metabolic flux and reduces glycolysis in cancer cells . This disruption leads to decreased energy production and increased apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be distributed to tissues where the PI3K/AKT/mTOR pathway is active . Its localization and accumulation in specific tissues may depend on the expression levels of transporters and binding proteins that facilitate its uptake and distribution .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Preparation Methods

The synthesis of NSC781406 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .

Properties

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRINJUWZRLWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F2N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.